![molecular formula C20H17N3O B8193448 (R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8193448.png)
(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and a dihydrooxazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with a suitable pyridine derivative under palladium-catalyzed conditions.
Construction of the Dihydrooxazole Ring: The dihydrooxazole ring is formed via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Final Coupling: The bipyridine and dihydrooxazole units are coupled together using a suitable linker, often under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydrobipyridine.
Substitution: The bipyridine unit can participate in substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrobipyridine compounds.
Substitution: Functionalized bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study metal ion interactions in biological systems. Its chiral nature also makes it useful in enantioselective synthesis and chiral recognition studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its coordination properties can be exploited to develop new therapeutic agents.
Industry
In industry, ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context. For example, in catalysis, the compound can activate substrates by coordinating with a metal center, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog lacking the dihydrooxazole ring.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups enhancing its electron-donating properties.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups, increasing its solubility in water.
Uniqueness
®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both bipyridine and dihydrooxazole moieties. This combination imparts distinct coordination properties and reactivity, making it valuable in various scientific applications.
Properties
IUPAC Name |
(4R)-4-benzyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-7-15(8-3-1)13-16-14-24-20(22-16)19-11-6-10-18(23-19)17-9-4-5-12-21-17/h1-12,16H,13-14H2/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRXCCBESBKEFZ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8193369.png)
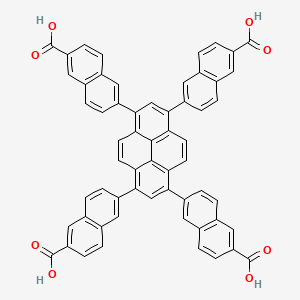
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8193395.png)

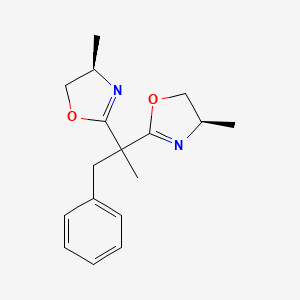
![2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride](/img/structure/B8193409.png)
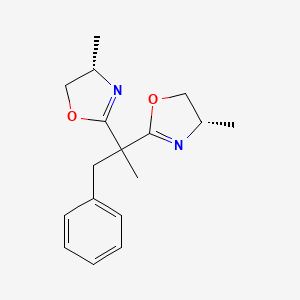
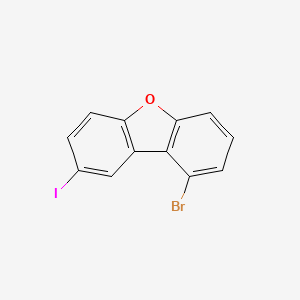
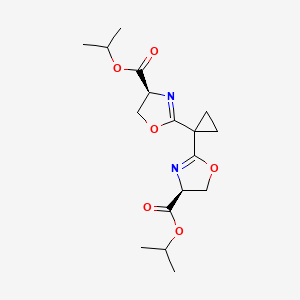
![(3AR,8aS)-2-([2,2'-bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8193446.png)
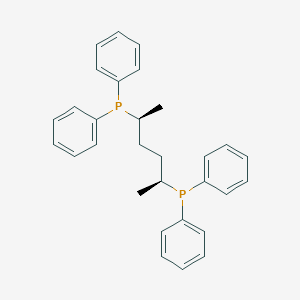
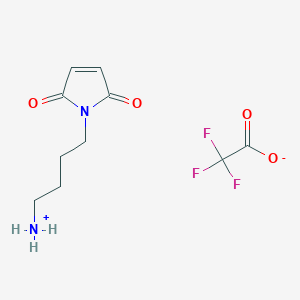
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8193475.png)

